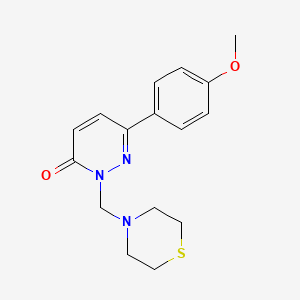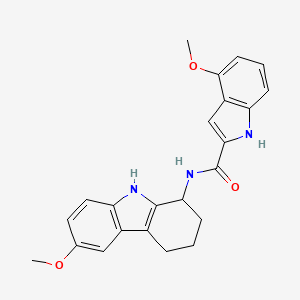![molecular formula C15H16N4O3 B14935887 N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B14935887.png)
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the reaction of 2-methoxyaniline with pyrazine-2-carboxylic acid under specific conditions. The process may include steps such as:
Formation of the Amide Bond: This can be achieved through the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation between the carboxylic acid group of pyrazine-2-carboxylic acid and the amine group of 2-methoxyaniline.
Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an amine derivative.
科学的研究の応用
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.
作用機序
The mechanism of action of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
- N-[3-(benzoxazol-2-ylamino)phenyl]amine
Uniqueness
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to its specific structural features, such as the pyrazine ring and the methoxyphenyl group
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H16N4O3 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
N-[3-(2-methoxyanilino)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-22-13-5-3-2-4-11(13)19-14(20)6-7-18-15(21)12-10-16-8-9-17-12/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
InChIキー |
QVOMPWJFFPSUQB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)CCNC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935806.png)



![4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide](/img/structure/B14935818.png)
![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14935823.png)
![methyl 2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14935836.png)
![3-{3-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14935842.png)

![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B14935852.png)
![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14935858.png)
![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14935861.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14935867.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B14935889.png)
